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Compound of Interest

4-Cyclopropyl-1-methyl-1H-
Compound Name:
indazole

Cat. No.: B12833210

Get Quote

Introduction & Mechanism of Action

4-Cyclopropyl-1-methyl-1H-indazole is a tautomer-locked, lipophilic fragment used to
interrogate specific binding sites within protein targets. Its utility stems from two key structural
features:

e 1-Methyl Group (Tautomer Lock): Unlike unsubstituted indazoles, which rapidly tautomerize
between 1H and 2H forms, the 1-methyl group fixes the molecule in a specific electronic and
steric configuration. This reduces entropic penalty upon binding and simplifies structure-
activity relationship (SAR) analysis.

e 4-Cyclopropyl Group (Selectivity Probe): The cyclopropyl ring at the 4-position acts as a
rigid, lipophilic moiety that probes shallow hydrophobic pockets. In kinase inhibitors, the 4-
position of the indazole core often projects into the "solvent-exposed" or "selectivity" regions,
making this fragment ideal for optimizing binding affinity and selectivity.

Primary Applications:
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o Fragment-Based Screening (FBS): Detection of weak binding events using NMR or SPR to
identify "hit" matter for novel targets.

» Scaffold Functionalization: Serving as a core building block for synthesizing complex
inhibitors (e.g., via C3-lithiation or halogenation).

» Hydrophobic Pocket Profiling: Mapping the steric tolerance of a target protein's binding site.

Material Preparation & Handling

Compound Properties:
e Molecular Weight: ~172.23 g/mol
o Predicted LogP: ~3.2 (Highly Lipophilic)

e Solubility: Poor in water; Soluble in DMSO, Methanol, DCM.

Protocol: Stock Solution Preparation

¢ Objective: Create a stable 100 mM stock solution for biological assays.
e Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), =99.9% purity.

» Weighing: Accurately weigh 17.2 mg of 4-Cyclopropyl-1-methyl-1H-indazole into a tared,
amber glass vial (to protect from potential light degradation).

e Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30-60 seconds until the
solution is completely clear.

o Note: If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.

o Storage: Aliquot into single-use volumes (e.g., 50 L) to avoid freeze-thaw cycles. Store at
-20°C.

o Stability: Stable for >6 months at -20°C.

Experimental Protocols
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Protocol A: Saturation Transfer Difference (STD) NMR Screening

e Purpose: To validate the direct binding of the 4-Cyclopropyl-1-methyl-1H-indazole
fragment to a target protein (e.g., a Kinase domain or Bromodomain).

¢ Principle: Magnetization is transferred from the protein (saturated) to the binding ligand
(fragment), resulting in a signal reduction in the difference spectrum.

Materials:

o Target Protein (purified, >95%): 10-20 uM in D20 buffer.

e Ligand (Probe): 4-Cyclopropyl-1-methyl-1H-indazole (0.5-1.0 mM).
» Buffer: 50 mM Phosphate (pH 7.4), 150 mM NacCl, 10% D20.
Step-by-Step Workflow:

e Sample Preparation:

o Prepare a 500 pL sample containing 20 uM Protein and 1 mM Ligand (50:1 Ligand:Protein
ratio).

o Control: Prepare a sample with 1 mM Ligand only (no protein) to rule out non-specific
aggregation artifacts.

« NMR Setup:
o Use a 600 MHz (or higher) NMR spectrometer with a cryoprobe.
o Pulse Sequence: stddiff (or equivalent STD sequence).

o On-Resonance Irradiation: Set at a frequency where only protein protons resonate (e.g.,
-1.0 ppm or 12 ppm).

[¢]

Off-Resonance Irradiation: Set at a frequency far from any signal (e.g., 40 ppm).

o Data Acquisition:
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o Acquire 1D 'H spectra with on- and off-resonance saturation (saturation time: 2—3
seconds).

o Subtract the "On" spectrum from the "Off" spectrum.
e Analysis:

o Positive Result: Signals corresponding to the cyclopropyl protons (0.6-1.0 ppm) and
aromatic indazole protons appearing in the difference spectrum indicate binding.

o Epitope Mapping: The protons with the strongest STD effect are in closest contact with the
protein surface.

Protocol B: Chemical Functionalization (C3-Lithiation)

e Purpose: To convert the probe into a functionalized intermediate (e.g., adding a solubilizing
group or warhead at the C3 position).

o Reaction Type: Directed Ortho-Metalation (DoM).
Step-by-Step Workflow:
e Setup: Flame-dry a round-bottom flask and purge with Argon.

e Reagents:

o

Substrate: 4-Cyclopropyl-1-methyl-1H-indazole (1.0 eq).

[¢]

Base: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 eq).

Electrophile: e.g., lodine (Iz), DMF (for formylation), or Triisopropyl borate (for boronic
acid).

[¢]

[¢]

Solvent: Anhydrous THF.

e Procedure:

o Dissolve substrate in THF and cool to -78°C.
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o Add n-BuLi dropwise over 10 minutes. The 1-methyl group directs lithiation exclusively to
the C3 position.

o Stir at -78°C for 45 minutes (Solution may turn yellow/orange).
o Add the Electrophile (e.g., Iz in THF) rapidly.

o Allow to warm to Room Temperature over 2 hours.

o Workup: Quench with saturated NH4Cl, extract with EtOAc, and purify via silica flash
chromatography.

Data Analysis & Visualization
Workflow: Fragment-to-Lead Optimization

The following diagram illustrates how 4-Cyclopropyl-1-methyl-1H-indazole is used as a
starting point (Seed) to develop high-affinity inhibitors.
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Caption: Workflow for utilizing the 4-Cyclopropyl-1-methyl-1H-indazole probe in a Fragment-
Based Drug Discovery (FBDD) campaign.

Table 1. Comparative Properties of Indazole Probes
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Probe Variant C4-Substituent LogP (Est.) Primary Utility

Probing small, rigid

Probe A Cyclopropyl ~3.2 hydrophobic pockets
(Gatekeeper)
General steric check;
Probe B Methyl ~2.5 ) o
lower lipophilicity
Probing large,
Probe C Phenyl ~3.8 aromatic pockets (Pi-
stacking)
Baseline control (Core
Probe D Hydrogen ~1.9
scaffold only)
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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